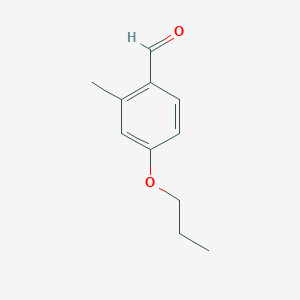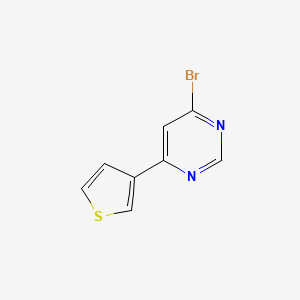
4-Bromo-6-(thiophen-3-yl)pyrimidine
Vue d'ensemble
Description
4-Bromo-6-(thiophen-3-yl)pyrimidine is a chemical compound with the molecular formula C8H5BrN2S and a molecular weight of 241.11 g/mol. It is a derivative of pyrimidine, a class of heterocyclic compounds that are widely distributed in nature and have versatile synthetic applicability and biological activity . Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is also part of this compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Bromo-6-(thiophen-3-yl)pyrimidine, can involve various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 can provide 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(thiophen-3-yl)pyrimidine is based on the pyrimidine ring, a six-membered ring with two nitrogen atoms. The compound also contains a bromine atom and a thiophene ring, which is a five-membered ring with a sulfur atom .
Chemical Reactions Analysis
Pyrimidine derivatives, including 4-Bromo-6-(thiophen-3-yl)pyrimidine, can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .
Applications De Recherche Scientifique
Charge Transfer Materials
4,6-Di(thiophen-2-yl)pyrimidine derivatives, related to 4-Bromo-6-(thiophen-3-yl)pyrimidine, have been explored for their potential in efficient charge transfer, which is critical in the development of organic semiconductor materials. These derivatives exhibit properties such as reduced HOMO–LUMO energy gaps and improved intra-molecular charge transfer, making them comparable to traditional materials used in electronic devices. The study by Irfan (2014) emphasizes the significance of the pi-backbone elongation and the push–pull strategy to tune electronic and photophysical properties for applications in hole and electron transport materials (Irfan, 2014).
Synthetic Pathways
Verbitskiy et al. (2012) have demonstrated the versatility of combining Suzuki–Miyaura cross-coupling with nucleophilic aromatic substitution of hydrogen for synthesizing pyrimidines bearing thiophene fragments. This methodology offers a robust route for creating diverse pyrimidine derivatives, potentially opening new avenues for chemical synthesis and material science applications (Verbitskiy et al., 2012).
Biological and Antitumor Activity
The synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain demonstrate significant antitumor activity. These compounds show selective inhibition of cell proliferation, particularly in cells expressing folate receptors and the proton-coupled folate transporter. This suggests their potential in targeted cancer therapy, highlighting the role of such pyrimidine derivatives in developing new anticancer agents (Wang et al., 2011).
Antioxidant and Anti-inflammatory Activities
Pyrimidine derivatives, including those incorporating thiophene moieties, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds have shown promising results in vitro and in vivo, suggesting their potential as therapeutic agents in treating diseases associated with oxidative stress and inflammation (Shehab et al., 2018).
Nonlinear Optical Properties
Studies on thiopyrimidine derivatives have explored their electronic, linear, and nonlinear optical properties. The research indicates these compounds exhibit considerable nonlinear optical (NLO) characteristics, making them suitable for applications in optoelectronics and photonics. Such properties are crucial for developing materials that can be used in laser technology, optical switching, and other high-tech applications (Hussain et al., 2020).
Orientations Futures
The future directions for research on 4-Bromo-6-(thiophen-3-yl)pyrimidine and similar compounds could involve further exploration of their therapeutic properties, given the wide range of therapeutic properties reported for pyrimidine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Propriétés
IUPAC Name |
4-bromo-6-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGFGPJBTZQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(thiophen-3-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



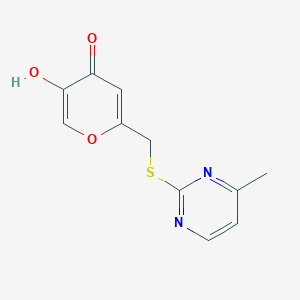
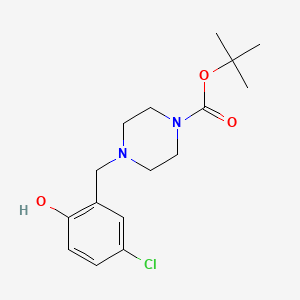
![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)
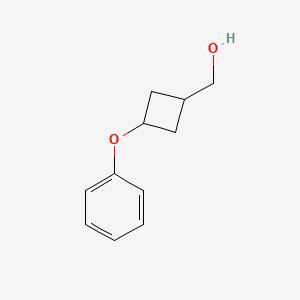
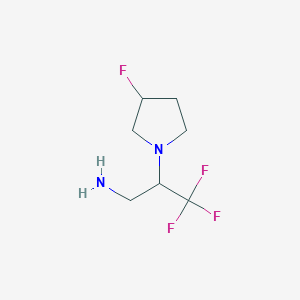
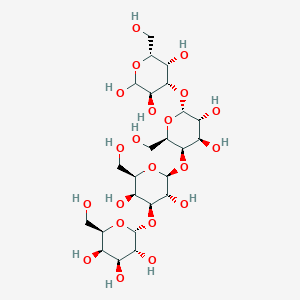
![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)
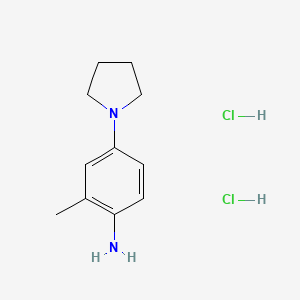
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
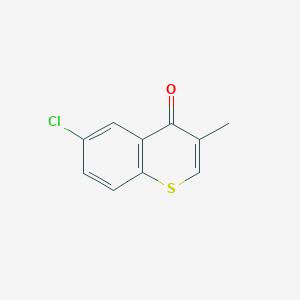
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)
